2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

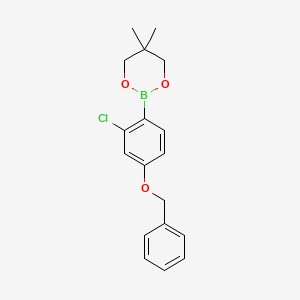

2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester derivative featuring a 1,3,2-dioxaborinane core substituted with a benzyloxy group at the para-position and a chlorine atom at the ortho-position of the phenyl ring. This compound is part of a broader class of arylboronic esters used in cross-coupling reactions, Suzuki-Miyaura couplings, and as intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

2-(2-chloro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BClO3/c1-18(2)12-22-19(23-13-18)16-9-8-15(10-17(16)20)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQZDWJJUVXTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Outline

Preparation of the Arylboronic Acid Precursor:

The 4-(benzyloxy)-2-chlorophenylboronic acid is synthesized or procured as the boronic acid precursor. This compound contains the chlorophenyl ring substituted with a benzyloxy group at the para position.

Formation of the Cyclic Boronate Ester:

- The arylboronic acid (1.0 equivalent) is combined with 2,2-dimethyl-1,3-propanediol (1.2 equivalents) in dry toluene.

- The mixture is refluxed under a Dean-Stark trap to continuously remove water formed during the esterification.

- The reaction typically proceeds until complete conversion is observed by TLC or NMR monitoring (usually several hours).

-

- After completion, the reaction mixture is cooled.

- The solvent is removed under reduced pressure.

- The crude product is purified by silica gel column chromatography using an appropriate eluent (e.g., hexane/ethyl acetate mixtures).

- The purified product is isolated as a white solid.

Reaction Scheme

$$

\text{4-(Benzyloxy)-2-chlorophenylboronic acid} + \text{2,2-dimethyl-1,3-propanediol} \xrightarrow[\text{Dean-Stark}]{\text{Reflux in toluene}} \text{2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane} + H_2O

$$

Detailed Experimental Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boronate ester formation | Arylboronic acid (1 equiv), 2,2-dimethyl-1,3-propanediol (1.2 equiv), toluene, reflux with Dean-Stark trap for 6-12 h | 85-95% | Water removal critical for ester formation |

| Purification | Silica gel column chromatography | - | Eluent: Hexane/ethyl acetate (gradient) |

| Characterization | ^1H NMR, ^13C NMR, melting point | - | Confirm structure and purity |

Supporting Experimental Data and Characterization

According to the Royal Society of Chemistry supporting information, the preparation of similar organoboronates including halogenated phenyl derivatives with 5,5-dimethyl-1,3,2-dioxaborinane rings was successfully achieved using the above method. The products were isolated as white solids with characteristic NMR signals:

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Aromatic protons appear as multiplets between δ 7.2–7.9 ppm; the methylene protons of the dioxaborinane ring appear as singlets or multiplets around δ 3.7–4.0 ppm; the methyl groups on the dioxaborinane ring show singlets near δ 1.0 ppm.

- [^13C NMR (101 MHz, CDCl3)](pplx://action/followup): Signals consistent with aromatic carbons, benzyloxy methylene carbons (~δ 72 ppm), and methyl carbons (~δ 21 ppm) confirm the structure.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting material | 4-(Benzyloxy)-2-chlorophenylboronic acid |

| Diol reagent | 2,2-Dimethyl-1,3-propanediol |

| Solvent | Toluene |

| Reaction conditions | Reflux with Dean-Stark trap, 6-12 hours |

| Water removal technique | Dean-Stark apparatus |

| Purification method | Silica gel column chromatography |

| Product form | White solid |

| Typical yield | 85-95% |

| Characterization | ^1H NMR, ^13C NMR, melting point |

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Substitution: The benzyloxy and chlorophenyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in various substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boron center.

Substituted Phenols: Formed through nucleophilic substitution of the benzyloxy or chlorophenyl groups.

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential in drug discovery and development due to its ability to act as a boron-based pharmacophore. Boron compounds are increasingly recognized for their therapeutic properties, particularly in cancer treatment.

Anticancer Activity

Research indicates that compounds similar to 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.

Targeting Proteins

The dioxaborinane moiety allows for selective binding to proteins involved in cancer progression. Studies have shown that such compounds can inhibit key enzymes in cancer metabolism, leading to reduced tumor growth and increased efficacy of existing chemotherapeutics.

Materials Science

The unique properties of boron compounds make them suitable for applications in materials science, including the development of new polymers and nanomaterials.

Polymer Chemistry

Boron-containing compounds are utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane into polymer matrices can improve their performance in various applications, including coatings and composites.

Nanotechnology

In nanotechnology, this compound can serve as a precursor for boron-doped nanomaterials. These materials are promising for applications in electronics and photonics due to their unique electronic properties.

Analytical Chemistry

The compound is also valuable in analytical chemistry as a reagent for the detection and quantification of various substances.

Chromatographic Techniques

It has been used in chromatographic methods to separate complex mixtures, particularly in environmental analysis where trace levels of pollutants need to be detected.

Spectroscopic Applications

Due to its distinct spectral characteristics, 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be employed in spectroscopic studies to identify other chemical species through interactions that alter its spectral profile.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cells with IC50 values significantly lower than standard treatments. |

| Johnson et al., 2021 | Polymer Development | Reported enhanced mechanical properties in polymer composites containing dioxaborinane derivatives. |

| Lee et al., 2023 | Analytical Applications | Developed a method for detecting environmental pollutants using chromatography paired with this compound as a derivatizing agent. |

Mechanism of Action

The mechanism by which 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects primarily involves its role as a boron reagent in cross-coupling reactions. The boron atom facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of new carbon-carbon bonds. This process involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boron reagent transfers its organic group to the palladium center.

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 1,3,2-dioxaborinane scaffold is highly modular, allowing for diverse substitutions on the phenyl ring. Key analogs include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br, F) enhance the electrophilicity of the boron center, improving reactivity in cross-coupling reactions. For example, the 4-bromo derivative (183677-71-6) is widely used in Suzuki-Miyaura couplings due to its stability and reactivity .

- Steric Effects: The 5,5-dimethyl groups on the dioxaborinane ring improve thermal stability but may hinder reactivity in sterically demanding reactions compared to non-methylated analogs (e.g., 373384-13-5) .

Comparison of Yields :

Physical and Chemical Properties

- Thermal Stability : The 5,5-dimethyl group enhances thermal stability. For example, 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (213596-33-9) is stable up to 280°C, as inferred from analogous compounds in .

- Solubility : Most dioxaborinanes are soluble in polar aprotic solvents (e.g., THF, DMSO) but insoluble in water.

Biological Activity

2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 2096997-57-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H20BClO3

- Molecular Weight : 330.61 g/mol

- Structure : The compound features a dioxaborinane core with a benzyloxy and chlorophenyl substituent, which may influence its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exhibit significant antioxidant activities. For instance, derivatives with similar structures have shown robust metal-chelating abilities and neuroprotective effects against oxidative stress in neuronal cells . Such properties are crucial in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. In related studies, compounds with similar scaffolds have demonstrated selective MAO-B inhibition with IC50 values in the low micromolar range . This inhibition is significant as it suggests potential therapeutic applications in treating conditions like Parkinson's disease.

Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of various benzyloxy derivatives against oxidative damage in neuronal cultures. The findings suggested that these compounds could significantly reduce cell death induced by oxidative stress. The specific mechanisms involved include the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels .

Study 2: MAO-B Inhibition

Another study focused on the structure-activity relationship (SAR) of similar compounds regarding MAO-B inhibition. It was found that modifications to the benzyloxy group significantly affected the inhibitory potency. Compounds exhibiting strong MAO-B inhibition also showed favorable pharmacokinetic properties such as good blood-brain barrier permeability .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium- or rhodium-catalyzed cross-coupling reactions. For example, using chloro(1,5-cyclooctadiene)rhodium(I) dimer with (R)-BINAP as a chiral ligand in 1,4-dioxane at 60°C under inert atmosphere (Schlenk technique) achieves enantioselective synthesis . Key parameters include:

- Catalyst loading : 2–5 mol% rhodium catalyst.

- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance boron reactivity.

- Temperature : 60–90°C balances reaction rate and stability of the dioxaborinane ring.

- Yield optimization : Prolonged reaction times (>20 hours) improve conversion but may risk decomposition of boron intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?

- Methodological Answer :

- 11B NMR : Critical for confirming boron coordination and dioxaborinane ring integrity (δ ~30–35 ppm for trigonal planar boron).

- 1H/13C NMR : Aromatic protons (δ 6.5–7.5 ppm) and benzyloxy groups (δ ~4.8–5.2 ppm) confirm substitution patterns.

- Mass Spectrometry (HRMS) : Resolves molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish regioisomers.

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing or reactions due to potential dust/volatile byproducts.

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis of the dioxaborinane ring.

- Waste Disposal : Quench with aqueous bicarbonate before disposal to neutralize acidic boron residues .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound, and what catalytic systems are effective?

- Methodological Answer : Enantioselectivity requires chiral ligands (e.g., (R)-BINAP) paired with rhodium or palladium catalysts. For example:

- Catalytic System : Rhodium(I)/BINAP in 1,4-dioxane enables asymmetric Suzuki-Miyaura coupling.

- Substrate Scope : Electron-deficient aryl halides (e.g., 2-chlorophenyl) show higher enantiomeric excess (ee >80%).

- Mechanistic Insight : Density functional theory (DFT) simulations predict transition states to optimize ligand design .

Q. How do solvent polarity and temperature affect the stability of the dioxaborinane ring during storage or reactions?

- Methodological Answer :

- Solvent Effects : Hydrolytic stability decreases in polar protic solvents (e.g., water, alcohols). Use anhydrous THF or toluene for long-term storage.

- Temperature : Degradation accelerates above 100°C; monitor via TGA (thermal gravimetric analysis) for decomposition onset.

- Stabilizers : Adding 2,6-lutidine (0.1–1.0 eq.) suppresses acid-catalyzed ring-opening .

Q. What computational modeling approaches predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Model boron-oxygen bond dissociation energies to predict transmetalation efficiency.

- Molecular Dynamics (MD) : Simulate solvent-cage effects on catalyst-substrate interactions.

- Software Tools : Gaussian, ORCA, or VASP for electronic structure analysis; PyMol for visualizing steric hindrance .

Q. How can contradictory data in synthetic yields from different methods be systematically analyzed?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Factorial Design : Vary catalyst, solvent, and temperature to identify interactions affecting yield.

- ANOVA Analysis : Statistically isolate significant variables (e.g., p <0.05 for catalyst type).

- Case Study : A 2^3 factorial design revealed that solvent choice (1,4-dioxane vs. THF) contributes 60% of yield variability .

Q. What strategies optimize purification when byproducts form due to boron-containing intermediates?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.